molecular formula C20H18O11 B191363 Guaijaverin CAS No. 22255-13-6

Guaijaverin

Cat. No.: B191363
CAS No.: 22255-13-6
M. Wt: 434.3 g/mol
InChI Key: BDCDNTVZSILEOY-BQCJVYABSA-N
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Description

Guaijaverin is a naturally occurring flavonoid glycoside, specifically the 3-O-arabinoside of quercetin. This compound has garnered attention due to its potential health benefits, particularly its antimicrobial and antioxidant properties .

Mechanism of Action

Target of Action

Guaijaverin, also known as Guaiaverin, is a plant flavonoid that has been found to target Streptococcus mutans and Urease . Streptococcus mutans is a bacterium implicated in the formation of dental plaque and cariogenicity . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia .

Mode of Action

This compound interacts with its targets in a way that inhibits their growth. The compound’s anti-Streptococcus mutans activity is bacteriostatic, meaning it prevents the bacteria from growing and reproducing . It’s also a urease inhibitor, which means it prevents the enzyme urease from catalyzing the hydrolysis of urea .

Biochemical Pathways

It’s known that the compound interferes with the growth of streptococcus mutans, affecting its ability to produce acid, adhere to surfaces, and aggregate . These actions disrupt the bacteria’s ability to form dental plaque, which is a key factor in the development of dental caries .

Pharmacokinetics

A study has been conducted to measure the concentrations of this compound in mouse blood, which could provide insights into its pharmacokinetic properties .

Result of Action

The primary result of this compound’s action is the inhibition of the growth of Streptococcus mutans . This makes it a potential antiplaque agent, as it can prevent the formation of dental plaque and, consequently, dental caries . Additionally, its antioxidant activity contributes to its overall health benefits .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. For instance, the compound has been found to be heat and acid stable, but partially alkali labile . This suggests that changes in pH could affect its stability and, therefore, its effectiveness.

Biochemical Analysis

Biochemical Properties

Guaijaverin plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including aldose reductase, dipeptidyl peptidase-4, and hydroxysteroid 11-beta dehydrogenase 1 . These interactions are primarily inhibitory, which contributes to its potential therapeutic effects, such as anti-diabetic properties. This compound’s interaction with aldose reductase, for instance, helps in reducing the formation of sorbitol, a sugar alcohol that can accumulate and cause cellular damage in diabetic patients .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It has been shown to inhibit the growth of Streptococcus mutans, a bacterium implicated in dental caries . This inhibition is achieved through the reduction of acid production, cell-surface hydrophobicity, and sucrose-dependent adherence and aggregation . Additionally, this compound influences cell signaling pathways and gene expression, contributing to its anti-inflammatory and antioxidant effects .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes and proteins, inhibiting their activity. For example, this compound’s binding to aldose reductase inhibits the enzyme’s activity, reducing the conversion of glucose to sorbitol . This inhibition helps in managing diabetic complications. Furthermore, this compound’s antioxidant properties are attributed to its ability to scavenge free radicals and upregulate the expression of antioxidant enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under heat and acidic conditions but is partially labile under alkaline conditions . Long-term studies have shown that this compound maintains its antimicrobial activity over extended periods, making it a potential candidate for long-term therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant therapeutic effects, such as improved pancreatic islet function and hepatocyte morphology in diabetic mice . At higher doses, potential toxic effects may arise, necessitating careful dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aldose reductase and dipeptidyl peptidase-4, influencing metabolic flux and metabolite levels . These interactions contribute to its anti-diabetic and antioxidant effects, highlighting its potential in managing metabolic disorders .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Its distribution is influenced by its interactions with cell-surface hydrophobicity and adherence properties . These interactions facilitate its localization and accumulation in target tissues, enhancing its therapeutic efficacy .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . The compound’s targeting signals and post-translational modifications direct it to specific cellular compartments, optimizing its therapeutic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guaijaverin can be isolated from the leaves of Psidium guajava through bioautography-directed chromatographic fractionation. The process involves extracting the leaves with methanol, followed by chromatographic separation to yield this compound .

Industrial Production Methods: Industrial production of this compound is not extensively documented. the extraction from natural sources remains the primary method. The process involves large-scale extraction using solvents like methanol, followed by purification through chromatographic techniques .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups present on the flavonoid structure.

    Reduction: Reduction reactions can target the carbonyl group in the flavonoid backbone.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like acyl chlorides or alkyl halides under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of reduced flavonoid derivatives.

    Substitution: Formation of acylated or alkylated flavonoid derivatives.

Properties

CAS No.

22255-13-6

Molecular Formula

C20H18O11

Molecular Weight

434.3 g/mol

IUPAC Name

3-[(2R,3R,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C20H18O11/c21-6-13-15(26)17(28)20(30-13)31-19-16(27)14-11(25)4-8(22)5-12(14)29-18(19)7-1-2-9(23)10(24)3-7/h1-5,13,15,17,20-26,28H,6H2/t13-,15-,17+,20+/m0/s1

InChI Key

BDCDNTVZSILEOY-BQCJVYABSA-N

Isomeric SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@@H]4[C@@H]([C@H]([C@@H](O4)CO)O)O)O)O

SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

Canonical SMILES

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(O4)CO)O)O)O)O

melting_point

239 °C

22255-13-6
30370-87-7

physical_description

Solid

Related CAS

5041-68-9

Synonyms

Quercetin-3-arabinopyranoside;  3',4',5,7-Tetrahydroxyflavone 3-O-α-L-arabinoside;  Foeniculin (glycoside)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What natural sources are rich in Guaiaverin?

A1: Guaiaverin has been identified in various plant sources. The provided research articles highlight its presence in:

  • Dried apple cultivars: [] Several apple cultivars, including 'Angold', 'Artiga', 'Golden Delicious', 'Meteor', and 'Topaz', were found to contain Guaiaverin.
  • Zizyphus jujuba leaves (ZJL): [] ZJL extract exhibited anti-inflammatory activity, and Guaiaverin was identified as one of the bioactive compounds present.
  • Geum aleppicum and Sibbaldianthe bifurca herbs: [] These herbs, traditionally used to treat diabetes, were found to contain Guaiaverin among other bioactive compounds.

Q2: What analytical techniques are commonly used to identify and quantify Guaiaverin in plant extracts?

A2: The research articles showcase the use of sophisticated analytical techniques for Guaiaverin analysis:

  • High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array and Electrospray Ionization Triple Quadrupole Mass Spectrometric Detection (HPLC-PDA-ESI-tQ-MS/MS): [] This powerful hyphenated technique allows for the separation, identification, and quantification of Guaiaverin within complex plant extracts.
  • Ultra-High Performance Liquid Chromatography coupled with Time-of-Flight High-Resolution Mass Spectrometry (UHPLC/TOFHRMS): [] This technique provides high sensitivity and resolution for identifying and quantifying Guaiaverin and other compounds in complex mixtures like plant extracts.

Q3: Has Guaiaverin demonstrated any promising biological activities in research studies?

A3: While further research is ongoing, some studies suggest potential bioactivities:

  • Anti-inflammatory Activity: [] Zizyphus jujuba leaf extract, containing Guaiaverin, exhibited anti-inflammatory effects in LPS-stimulated RAW264.7 cells. This activity was linked to the inhibition of NF-κB and MAPK signaling pathways.

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